molecular formula C13H19BrN2O4S B1277741 t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate CAS No. 310480-85-4

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate

Cat. No.: B1277741
CAS No.: 310480-85-4
M. Wt: 379.27 g/mol
InChI Key: NBFPYRUCEUVPFK-UHFFFAOYSA-N
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Description

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate (CAS: 310480-85-4) is a sulfonamide derivative featuring a tert-butyl carbamate group and a 4-bromophenylsulfonamido moiety. This compound is commercially available with a purity of 98% (OT-0092) and is utilized in synthetic organic chemistry, particularly in peptide and carbamate-based drug development .

Properties

IUPAC Name

tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPYRUCEUVPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428427
Record name tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310480-85-4
Record name tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Reagents :

    • 4-Bromobenzenesulfonyl chloride (1.1–1.3 eq)
    • N-Boc-ethylenediamine (1 eq)
    • Triethylamine (TEA, 1.1–1.3 eq)
    • Solvent: Dichloromethane (DCM)
  • Procedure :

    • Dissolve 4-bromobenzenesulfonyl chloride in DCM.
    • Add N-Boc-ethylenediamine and TEA dropwise under stirring.
    • React at room temperature (20–25°C) for 12–24 hours.
  • Workup :

    • Quench the reaction with water and extract the organic layer.
    • Dry over Na₂SO₄ and concentrate under reduced pressure.
    • Purify via silica gel column chromatography (hexane/ethyl acetate).

Yield : 96% (after chromatography).

Key Advantages :

  • High yield under mild conditions.
  • Scalable due to simple reagent availability.

Mechanism :
The sulfonyl chloride reacts with the amine to form the sulfonamide bond, releasing HCl, which is neutralized by TEA.

Catalytic Coupling with Carbodiimide Activators

An alternative method employs carbodiimide-based coupling agents (e.g., EDCI/HOBt) to activate the sulfonyl chloride, enhancing reactivity.

Reaction Protocol

  • Reagents :

    • 4-Bromobenzenesulfonyl chloride (1 eq)
    • N-Boc-ethylenediamine (1.1 eq)
    • EDCI (1.5 eq)
    • HOBt (1.5 eq)
    • Solvent: Dichloromethane or ethyl acetate
  • Procedure :

    • Dissolve the sulfonyl chloride in solvent.
    • Add EDCI and HOBt to activate the chloride.
    • Stir for 30 minutes to form an active intermediate.
    • Add the amine and react for 3–5 hours at room temperature.
  • Workup :

    • Dilute with water and extract into the organic phase.
    • Wash with brine and dry over Na₂SO₄.
    • Purify via column chromatography.

Yield : 85–90% (reported for analogous sulfonamides).

Key Advantages :

  • Enhanced reactivity for sterically hindered substrates.
  • Minimal side reactions due to controlled activation.

Mechanism :
EDCI/HOBt converts the sulfonyl chloride into an activated O-acylisourea intermediate, which reacts with the amine to form the sulfonamide.

Solid-Phase Synthesis (SPS) Approaches

For applications in combinatorial chemistry, SPS methods have been explored, though direct protocols for this compound are limited.

Comparative Analysis of Methods

Parameter Direct Sulfonation Catalytic Coupling Solid-Phase
Reagents TEA, DCM EDCI, HOBt, DCM/EtOAc CTC resin, TFA
Reaction Time 12–24 hrs 3–5 hrs 6–12 hrs
Yield 96% 85–90% N/A
Scalability High Moderate Low
Purity >95% >90% >85%
Cost Low Moderate High

Critical Factors Influencing Synthesis

Solvent Selection

  • DCM : Preferred for its inertness and compatibility with sulfonyl chlorides.
  • DMF : Used in SPS for better solubility of polar intermediates.

Temperature Control

  • Room Temperature : Optimal for direct sulfonation to avoid side reactions.
  • Elevated Temperatures : May accelerate catalytic coupling but risk decomposition.

Base Choice

  • TEA : Neutralizes HCl efficiently without deprotecting Boc groups.
  • NMM (N-Methylmorpholine) : Alternative for sensitive substrates.

Challenges and Mitigation Strategies

Challenge Solution
Low Reactivity of Sulfonyl Chloride Use EDCI/HOBt activation to enhance electrophilicity.
Boc Deprotection Maintain <25°C and avoid strong acids during workup.
Impurity Formation Purify via silica gel chromatography (hexane/ethyl acetate).

Applications in Medicinal Chemistry

This compound serves as a precursor for:

  • Protease Inhibitors : Alkylation or cross-coupling to introduce pharmacophores.
  • Peptide Synthesis : Boc-protected intermediates for solid-phase peptide synthesis.
  • Antiviral Agents : Sulfonamide derivatives targeting viral proteases.

Chemical Reactions Analysis

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The sulfonamido group can participate in oxidation and reduction reactions, leading to the formation of different sulfoxide or sulfone derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis.

Scientific Research Applications

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of t-butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be contextualized by comparing it with analogous sulfonamides and carbamates (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name (CAS) Key Substituents/Features Purity Synthesis Method/Applications Reference
This compound (310480-85-4) 4-Bromophenylsulfonamido, tert-butyl carbamate 98% Carbamate protection via DIAD/Ph₃P coupling
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (1199773-41-5) Bromopyrazole, N-butyl sulfonamide 98% Likely SNAr or metal-catalyzed coupling
N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (1199773-25-5) Bromopyrazole, N-t-butyl sulfonamide 98% Similar to OT-0776 with tert-butyl group
tert-Butyl 2-(4-sulfamoylphenoxy)ethylcarbamate (N/A) Sulfamoylphenoxy, tert-butyl carbamate N/A Mitsunobu reaction (DIAD/Ph₃P)
Ethyl 3-(2,6-dibromo-4-(2-formamidoethyl)phenoxy)propylcarbamate (N/A) Dibromophenoxy, ethylcarbamate, formamide N/A Multi-step coupling with COSY/HMBC validation

Structural and Functional Insights

Sulfonamide vs. Carbamate Positioning : Unlike N-butyl or N-t-butyl sulfonamides (e.g., OT-0776, OT-1111), the target compound integrates a sulfonamido group and a carbamate, enabling dual functionality for protection and hydrogen bonding . The tert-butyl carbamate in the target compound contrasts with ethylcarbamate in ’s compound 6, which may alter solubility and deprotection kinetics .

Bromine Substitution: The 4-bromophenyl group distinguishes the target compound from sulfamoylphenoxy derivatives (e.g., compound 4a in ).

Synthetic Routes: The target compound’s synthesis likely parallels tert-butyl 2-(4-sulfamoylphenoxy)ethylcarbamate (), employing carbamate formation via Mitsunobu or similar coupling strategies . In contrast, pyrazole-containing analogs (OT-0776, OT-1111) may require metal-catalyzed or nucleophilic aromatic substitution for bromopyrazole incorporation .

Commercial and Practical Considerations : The target compound’s higher annual sales (612 bottles) compared to HC-6304 (11 bottles) suggests broader utility in medicinal chemistry, possibly due to its balanced steric bulk and reactivity .

Research Implications

While direct biological data for the target compound is absent in the provided evidence, its structural analogs highlight trends:

  • Sulfonamides with tert-butyl groups (e.g., OT-1111) are often explored for carbonic anhydrase inhibition .
  • Brominated aryl groups (as in the target compound) are common in kinase inhibitors and antimicrobial agents due to enhanced binding and metabolic stability .

Biological Activity

t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. The presence of a sulfonamide group combined with a carbamate moiety and a brominated phenyl ring enhances the compound's reactivity, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising properties, particularly in the context of enzyme inhibition and anti-inflammatory effects.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways. Studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The sulfonamide functionality is believed to enhance binding affinity to these enzymes, which could lead to significant therapeutic effects.

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds have been tested in carrageenan-induced rat paw edema models, showing percentage inhibition values ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
This compoundSulfonamide and carbamatePotentially high enzyme inhibition
t-Butyl (4-bromophenyl)carbamateLacks sulfonamide groupLower biological activity
t-Butyl N-(3-bromophenyl)carbamateNo sulfonyl groupDifferent reactivity profile

Case Studies

  • Inhibition Studies : A study reported that derivatives similar to this compound showed significant inhibition of COX-2 over COX-1, indicating a favorable safety profile for anti-inflammatory applications. The selectivity for COX-2 is crucial as COX-1 plays a protective role in the gastrointestinal tract .
  • Docking Studies : In silico docking studies have been performed to predict the binding modes of this compound with target enzymes. These studies suggest that the sulfonamide group facilitates stronger interactions at the active site of COX enzymes, corroborating the experimental findings regarding its inhibitory activity .

Q & A

Basic Research Questions

Q. How can the synthesis yield of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate be optimized?

  • Methodological Answer : Optimize reaction stoichiometry, temperature, and solvent polarity. For example, use a stepwise approach: first activate the sulfonamide group with a coupling agent (e.g., EDCI/HOBt), then introduce the t-butyl carbamate via nucleophilic substitution. Monitor intermediates by TLC and adjust reaction times based on real-time kinetics. Evidence from controlled copolymerization protocols suggests that precise reagent addition rates (e.g., dropwise for hygroscopic reagents) and inert atmospheres improve yields .

Q. What purification techniques are most effective for isolating high-purity this compound?

  • Methodological Answer : Combine column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) with recrystallization from ethanol/water mixtures. Validate purity using HPLC (C18 column, UV detection at 254 nm) and ensure residual solvents are removed via vacuum drying. Detailed protocols for analogous carbamates emphasize the importance of Rf value tracking during chromatography to isolate non-polar byproducts .

Q. Which characterization techniques are essential for confirming the compound’s structure post-synthesis?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to verify sulfonamide NH and carbamate tert-butyl group signals (e.g., δ ~1.4 ppm for t-butyl). IR spectroscopy confirms carbonyl stretches (~1700 cm1^{-1} for carbamate, ~1350/1150 cm1^{-1} for sulfonamide). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For reproducibility, cross-reference data with literature melting points and spectral databases .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?

  • Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign overlapping signals and identify coupling patterns. For example, diastereotopic protons in the ethylcarbamate chain may split due to restricted rotation. Compare with computational predictions (DFT-based NMR chemical shift calculations) to resolve ambiguities. If discrepancies persist, consider dynamic effects (e.g., rotameric equilibria) or solvent-dependent shifts .

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Design kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH and temperature. Employ Design of Experiments (DoE) to model reaction outcomes, as demonstrated in flow-chemistry optimizations for diazo compounds. Monitor intermediates via inline IR spectroscopy and quantify rate constants using pseudo-first-order approximations. Statistical analysis (e.g., ANOVA) identifies dominant factors (e.g., solvent polarity > temperature) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to map the sulfonamide group’s hydrogen-bonding with active-site residues (e.g., serine proteases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Benchmarks for similar bromophenyl derivatives highlight the importance of partial charge assignments (ESP-derived) and solvation models (e.g., PBSA) .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

  • Methodological Answer : Systematically vary experimental conditions (e.g., cell lines, assay buffers) to identify confounding factors. For example, the compound’s solubility in DMSO vs. aqueous buffers may alter IC50_{50} values. Use orthogonal assays (e.g., SPR for binding affinity, enzymatic activity assays) to confirm results. Cross-reference purity data (HPLC, elemental analysis) to rule out batch-to-batch variability .

Application-Oriented Questions

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects. Modify the ethylcarbamate chain length to assess steric impacts. Synthesize analogs via parallel synthesis (e.g., 96-well plate format) and screen using high-throughput bioassays. Retrosynthetic tools (e.g., Reaxys) aid in route planning .

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